Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate
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Description
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is a useful research compound. Its molecular formula is C18H14Cl4N2O4 and its molecular weight is 464.12. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate can be used in the synthesis of various derivatives. For instance, research has explored the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, showcasing the compound's versatility in derivative formation (Tye & Skinner, 2002).
Fluorescence Derivatization
The compound has potential use in fluorescence derivatization, where it has been coupled with amino groups of main and lateral chains of various amino acids to produce strongly fluorescent derivatives (Frade et al., 2007).
Polymorphism Study
It is also applicable in the study of polymorphism in pharmaceutical compounds. For example, investigations into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride utilized similar compounds to understand structural differences (Vogt et al., 2013).
Chemical Reactions and Properties
Reactions with Nucleophiles
The compound has been utilized in studying reactions with various nucleophiles. For example, methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates' reactions with mono- and difunctional nucleophiles have been researched, leading to the formation of diverse derivatives (Sokolov & Aksinenko, 2010).
Corrosion Inhibition
A derivative, Schiff bases derived from L-Tryptophan and methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, was found effective in inhibiting corrosion of stainless steel in acidic environments, highlighting its potential in corrosion prevention (Vikneshvaran & Velmathi, 2017).
Structural and Spectroscopic Studies
Crystal Structure Analysis
The compound's analogs have been used in structural studies, such as the investigation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, providing insights into molecular structures through X-ray diffraction (Shuang-hu, 2014).
Investigation of Chiral Palladium Complexes
Chiral palladium complexes involving the compound have been synthesized and investigated, with a focus on understanding structural differences and potential applications in medicinal chemistry (Molaee et al., 2019).
Properties
IUPAC Name |
methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O4/c1-27-18(26)16(24-17(25)11-6-5-10(19)7-15(11)22)8-23-28-9-12-13(20)3-2-4-14(12)21/h2-8,16H,9H2,1H3,(H,24,25)/b23-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQBVOGZFHGPBF-LIMNOBDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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